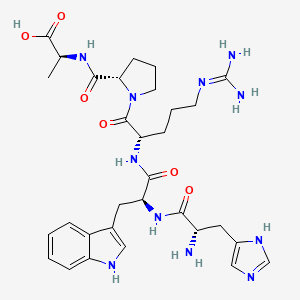![molecular formula C16H12N2O B12532173 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one CAS No. 671802-48-5](/img/structure/B12532173.png)
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to a carbazole moiety. The presence of a methyl group at the 11th position and a carbonyl group at the 1st position further distinguishes this compound. Pyridocarbazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Carbazole Core: : The initial step involves the construction of the carbazole core through a Fischer indole synthesis. This reaction involves the condensation of a phenylhydrazine derivative with a cyclohexanone derivative in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
-
Introduction of the Pyridine Ring: This can be achieved by reacting the carbazole intermediate with a suitable pyridine precursor under basic conditions .
-
Methylation and Oxidation: : The final steps involve the methylation of the carbazole core at the 11th position using a methylating agent such as methyl iodide, followed by oxidation to introduce the carbonyl group at the 1st position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Quinone Derivatives: Formed through oxidation
Alcohol Derivatives: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
科学的研究の応用
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
-
Biological Studies: : It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases .
-
Chemical Research: : The compound serves as a model compound in chemical research to study the reactivity and properties of pyridocarbazole derivatives .
-
Industrial Applications: : It is explored for its potential use in the development of new materials and as a precursor for the synthesis of other biologically active compounds .
作用機序
The mechanism of action of 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound inhibits certain enzymes involved in cellular proliferation, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
-
Pathway Modulation: : It modulates signaling pathways that are critical for cell survival and apoptosis, thereby exerting its therapeutic effects .
-
DNA Interaction: : The compound can intercalate into DNA, disrupting the replication process and leading to cell death .
類似化合物との比較
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one
- Tetrahydroharman
Uniqueness
11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one is unique due to its specific structural features, such as the presence of a methyl group at the 11th position and a carbonyl group at the 1st position. These features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
671802-48-5 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
11-methyl-2,6-dihydropyrido[4,3-b]carbazol-1-one |
InChI |
InChI=1S/C16H12N2O/c1-9-14-10(6-7-17-16(14)19)8-13-15(9)11-4-2-3-5-12(11)18-13/h2-8,18H,1H3,(H,17,19) |
InChIキー |
ZOVCFRJTXAGSSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


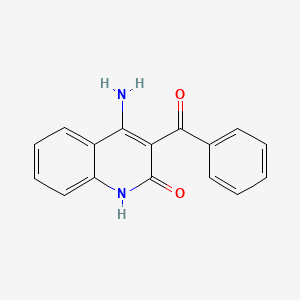
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
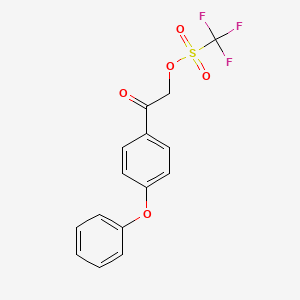
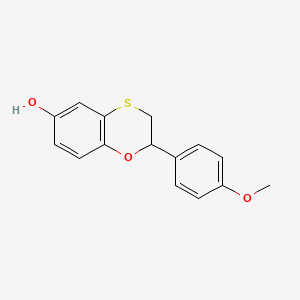

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
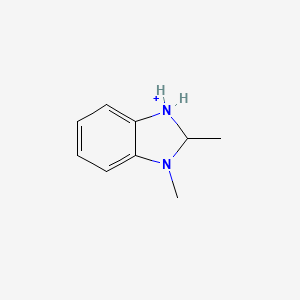
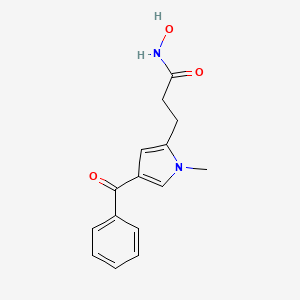
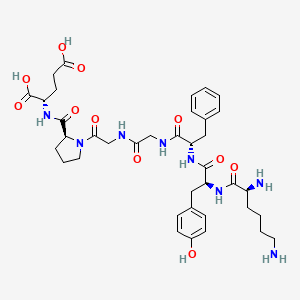

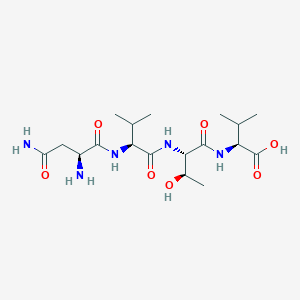
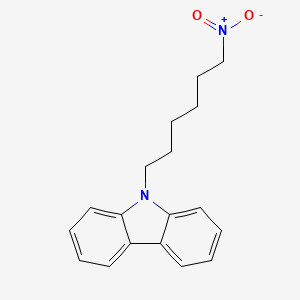
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)
